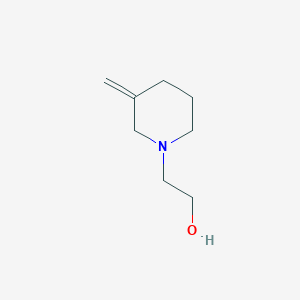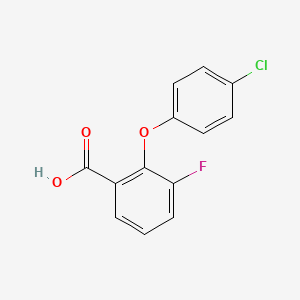
2-(4-Chlorophenoxy)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-clorofenoxi)-3-fluorobenzoico es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de un grupo clorofenoxi y un átomo de flúor unido al núcleo del ácido benzoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(4-clorofenoxi)-3-fluorobenzoico generalmente involucra la reacción de 4-clorofenol con ácido 3-fluorobenzoico bajo condiciones específicas. Un método común incluye el uso de una base como el hidróxido de sodio para desprotonar el fenol, seguido de una sustitución nucleofílica con el derivado del ácido benzoico. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de ácido 2-(4-clorofenoxi)-3-fluorobenzoico puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-clorofenoxi)-3-fluorobenzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Los grupos clorofenoxi y flúor pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como el hidruro de sodio (NaH) y varios agentes halogenantes para las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
El ácido 2-(4-clorofenoxi)-3-fluorobenzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de agroquímicos, colorantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-clorofenoxi)-3-fluorobenzoico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(4-clorofenoxi)acético: Conocido por su uso como herbicida.
Ácido 2-metil-4-clorofenoxiacético (MCPA): Otro herbicida con características estructurales similares.
Ácido 2,4-diclorofenoxiacético (2,4-D): Un herbicida ampliamente utilizado con una estructura similar al ácido fenoxiacético.
Singularidad
El ácido 2-(4-clorofenoxi)-3-fluorobenzoico es único debido a la presencia tanto de un grupo clorofenoxi como de un átomo de flúor, que pueden impartir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H8ClFO3 |
|---|---|
Peso molecular |
266.65 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-3-fluorobenzoic acid |
InChI |
InChI=1S/C13H8ClFO3/c14-8-4-6-9(7-5-8)18-12-10(13(16)17)2-1-3-11(12)15/h1-7H,(H,16,17) |
Clave InChI |
XXUGHUCZWYIKOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


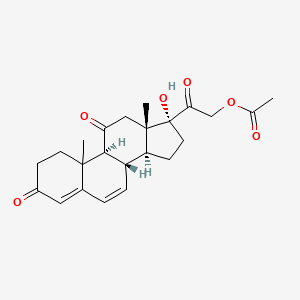
![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
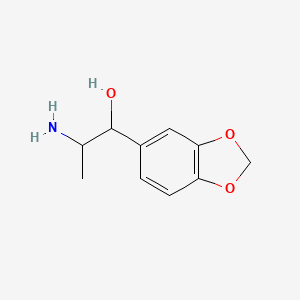
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
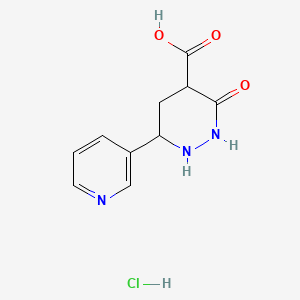
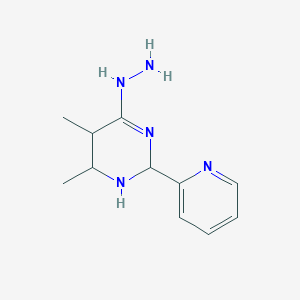

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)

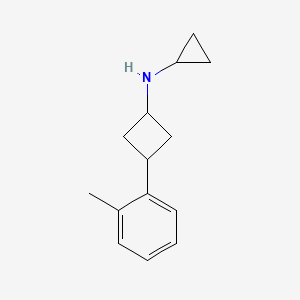
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
